Benzaldehyde, 2-ethoxy-3-methoxy-, oxime
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Overview
Description
Benzaldehyde, 2-ethoxy-3-methoxy-, oxime is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group, and the benzene ring is substituted with ethoxy and methoxy groups. This compound is part of the oxime ethers class, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzaldehyde, 2-ethoxy-3-methoxy-, oxime can be synthesized through the reaction of benzaldehyde derivatives with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E- and Z-isomers . The specific conditions for synthesizing this compound involve the use of 2-ethoxy-3-methoxybenzaldehyde as the starting material, which reacts with hydroxylamine hydrochloride to form the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely involve optimizing reaction parameters to maximize yield and purity, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-ethoxy-3-methoxy-, oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 2-ethoxy-3-methoxy-, oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-ethoxy-3-methoxy-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: A simpler oxime derivative of benzaldehyde.
2-Ethoxybenzaldehyde oxime: Similar structure but lacks the methoxy group.
3-Methoxybenzaldehyde oxime: Similar structure but lacks the ethoxy group.
Uniqueness
Benzaldehyde, 2-ethoxy-3-methoxy-, oxime is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
(NE)-N-[(2-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-8(7-11-12)5-4-6-9(10)13-2/h4-7,12H,3H2,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUOZUMZNHTMTJ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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